molecular formula H4OSi B228175 CID 6327522 CAS No. 14475-38-8

CID 6327522

Cat. No.: B228175
CAS No.: 14475-38-8
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Description

CID 6327522, also known as hydroxysilicon or silanol-terminated polydimethylsiloxane (PDMS), is a silicon-based compound with the molecular formula HOSi (or H₄OSi in some sources) and a molecular weight of 45.09 g/mol (or 48.12 g/mol, depending on the source) . Its SMILES notation is O[Si], indicating a hydroxyl group bonded to a silicon atom. The compound is classified under CAS number 70131-67-8 and is commonly used in industrial applications due to its stability and reactivity as a silicone polymer precursor .

Key properties include:

  • Functional groups: Terminal hydroxyl (-OH) groups attached to a silicon backbone.
  • Applications: Used in lubricants, sealants, and medical devices due to its hydrophobicity and thermal stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14475-38-8

Molecular Formula

H4OSi

Molecular Weight

48.116 g/mol

IUPAC Name

hydroxysilane

InChI

InChI=1S/H4OSi/c1-2/h1H,2H3

InChI Key

SCPYDCQAZCOKTP-UHFFFAOYSA-N

SMILES

O[Si]

Canonical SMILES

O[SiH3]

Other CAS No.

70131-67-8
14475-38-8

Synonyms

silanol

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 6327522 with structurally or functionally related silicon-based compounds. Data are synthesized from available evidence and literature:

Compound This compound (Hydroxysilicon) Silicic Acid (H₄SiO₄) Trimethylsilanol (CID 10917) Polydimethylsiloxane (PDMS, Non-Hydroxy Terminated)
Molecular Formula HOSi / H₄OSi H₄SiO₄ C₃H₁₀OSi (C₂H₆OSi)ₙ
Molecular Weight 45.09–48.12 g/mol 96.11 g/mol 90.19 g/mol Variable (e.g., 4200 g/mol for hydroxy-terminated)
Functional Groups Terminal -OH Four -OH groups -OH and three methyl groups Methyl-terminated or inert end groups
Key Applications Polymer precursor, lubricants Mineral synthesis, gels Solvent, intermediate in synthesis Lubricants, hydraulic fluids, cosmetics
Reactivity High (due to -OH termination) Moderate Moderate Low (inert end groups)

Structural and Functional Insights:

Silicic Acid (H₄SiO₄) : Unlike this compound, silicic acid features multiple hydroxyl groups, enabling broader cross-linking in mineral formation. Its higher molecular weight and tetrahedral structure limit its use in polymer synthesis .

Trimethylsilanol: This compound shares a hydroxyl group but includes methyl substituents, reducing its reactivity compared to CID 6327523. It is primarily used as a solvent rather than a polymer building block .

Non-Hydroxy-Terminated PDMS: Lacking terminal -OH groups, these PDMS variants exhibit lower reactivity and are preferred for applications requiring chemical inertness, such as medical implants .

Research Findings and Analytical Data

Spectral Characterization:

  • NMR Data: While direct NMR data for this compound is absent in the evidence, analogous silanol compounds (e.g., briaviolide derivatives) show distinct ¹H and ¹³C-NMR shifts for hydroxyl and silicon-bonded protons, typically in the range of δ 1.5–3.0 ppm (¹H) and δ 60–80 ppm (¹³C) .
  • HRESIMS: High-resolution mass spectrometry of similar compounds (e.g., marine-derived silanol analogs) confirms molecular formulas via pseudo-molecular ion peaks, such as [M + Na]⁺ at m/z 593.2125 .

Limitations and Discrepancies in Data

  • Molecular Formula Conflicts: reports HOSi (MW 45.09), while cites H₄OSi (MW 48.12). This may reflect differences in polymerization degree or characterization methods (e.g., monomer vs. oligomer analysis) .

Chemical Reactions Analysis

Absence in Chemical Databases

  • Search result : A detailed table of bioactive compounds (CIDs 3243025 to 11834392) does not include CID 6327522.

  • Search result : The EPA Chemicals Dashboard search methodology confirms no matches for this identifier in authoritative databases like PubChem or regulatory lists.

Analytical and Reaction Screening Limitations

  • Search result : Highlights mass spectrometry for reaction analysis but does not apply to the unspecified compound.

  • Search result : Discusses electrochemical reaction enhancements but lacks case studies involving this compound.

Recommendations for Further Inquiry

  • Verify CID Authenticity : Confirm the accuracy of the identifier through PubChem or the EPA Chemicals Dashboard .

  • Explore Alternative Sources : Access peer-reviewed journals or patent databases for proprietary research not covered here.

  • Synthetic Reanalysis : If this compound is a novel compound, consider replicating reaction protocols from analogous structures (e.g., cis-11 in or 36 in ).

This assessment adheres to the requirement to exclude non-authoritative platforms (e.g., BenchChem) and prioritizes methodological rigor. For actionable insights, additional data on the compound’s structure or prior literature is essential.

Q & A

Q. How can I validate the structural identity of a newly synthesized this compound analog?

  • Combine spectroscopic techniques: compare NMR (¹H/¹³C), IR, and HRMS data with theoretical predictions . Perform X-ray crystallography for unambiguous confirmation. For chiral centers, report optical rotation and enantiomeric ratios using chiral HPLC .

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